1-Methyl-5-aminotetrazole
Overview
Description
1-Methyl-5-aminotetrazole (MAT) is a derivative of aminotetrazole, which is a compound of interest in the field of energetic materials due to its high nitrogen content and potential for high energy density. MAT can be protonated by strong acids, yielding salts such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These salts exhibit good thermal stability and have been characterized by various spectroscopic methods and X-ray structure determination .
Synthesis Analysis
The synthesis of 1-methyl-5-aminotetrazole involves methylation of sodium 5-aminotetrazolate, followed by nitration to form 1-methyl-5-nitriminotetrazole. This intermediate can be further reacted with various reagents to produce a range of nitrogen-rich salts, which are of interest due to their energetic properties . Another synthesis route involves the reaction of cyanogen azide with primary amines, which generates 1-substituted aminotetrazoles in good yield . Additionally, MAT can be methylated to produce a family of energetic methylated aminotetrazole salts .
Molecular Structure Analysis
The molecular structure of MAT and its derivatives has been extensively studied using single crystal X-ray diffraction, vibrational spectroscopy, and multinuclear NMR spectroscopy. These studies have provided detailed insights into the crystal packing and molecular conformations, which significantly influence the properties of these materials .
Chemical Reactions Analysis
MAT can undergo various chemical reactions to form a diverse range of compounds. For instance, it can be protonated to form different salts , or it can participate in azo coupling reactions to produce compounds like 1,1′-azobis(5-methyltetrazole) . The photochemistry of MAT also reveals interesting reaction pathways, such as the formation of amino cyanamide and nitrile imine depending on the position of the methyl substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of MAT and its derivatives have been characterized through elemental analysis, mass spectrometry, and differential scanning calorimetry (DSC). These compounds generally show good thermal stability with decomposition temperatures above 150 degrees Celsius. The energetic properties, such as detonation pressures and velocities, have been predicted using computational methods, and the compounds exhibit high energies of combustion . The thermal decomposition of MAT has been studied, revealing that it starts to decompose just after melting, with the formation of gaseous products and thermally stable residues .
Scientific Research Applications
Energetic Materials Development
1-Methyl-5-aminotetrazole (MAT) is extensively explored in the development of energetic materials. Salts of methylated 5-aminotetrazoles with energetic anions have been synthesized, such as 1-methyl-5-aminotetrazolium nitrate and perchlorate. These compounds exhibit good thermal stability and significant potential in energetic applications due to their high detonation velocities and pressures (Karaghiosoff et al., 2008).
Thermal Decomposition Analysis
Studies on the thermal decomposition of 1-methyl-5-aminotetrazole provide insights into its stability and decomposition products. The decomposition process involves the elimination of gaseous and high boiling point products, and the formation of stable residues (Levchik et al., 1993). This understanding is crucial in evaluating its suitability in various applications, especially in energetic materials.
Nitrogen-Rich Salts Synthesis
The synthesis of nitrogen-rich salts of 1-methyl-5-nitriminotetrazolate, a derivative of 1-methyl-5-aminotetrazole, has been reported. These salts are characterized by their thermal stability and energetic properties, making them promising candidates for applications in energetic materials (Klapötke et al., 2008).
Energetic Compounds Synthesis
Further research has been conducted on synthesizing novel energetic compounds based on 5-methyl-1-aminotetrazole, which demonstrates the potential to improve detonation properties and thermal stability of these materials (Tang et al., 2015).
Corrosion Inhibition
In a different application area, certain derivatives of 1-methyl-5-aminotetrazole have been explored as corrosion inhibitors. Their effectiveness in preventing corrosion in acidic media illustrates the compound's versatility beyond energetic materials (Chetouani et al., 2005).
Safety And Hazards
When handling 1-Methyl-5-aminotetrazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-methyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-7-2(3)4-5-6-7/h1H3,(H2,3,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKOKCQMHAGFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202572 | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-aminotetrazole | |
CAS RN |
5422-44-6 | |
Record name | 1-Methyl-1H-tetrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5422-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5422-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-aminotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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